molecular formula C24H18ClNOS B8552334 N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide CAS No. 62188-00-5

N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide

Cat. No. B8552334
CAS RN: 62188-00-5
M. Wt: 403.9 g/mol
InChI Key: DWAUBQHHANGTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H18ClNOS and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62188-00-5

Product Name

N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide

Molecular Formula

C24H18ClNOS

Molecular Weight

403.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide

InChI

InChI=1S/C24H18ClNOS/c25-21-13-11-18(12-14-21)17-26(24(27)20-9-5-2-6-10-20)23-16-15-22(28-23)19-7-3-1-4-8-19/h1-16H,17H2

InChI Key

DWAUBQHHANGTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amide of Example 53 (2.8 g, 0.01 mole) in dimethylformamide (25 ml.) was added to sodium hydride (0.0105 mole) (from 40-50% NaH in oil, 0.74 g) which was stirred in dimethylformamide (25 ml.) and cooled in ice. The mixture was stirred for 0.5 hr. and treated with a solution of p-chlorobenzyl chloride (3.22 g, 0.02 mole) in DMF (15 ml.) and a trace of NaI. The mixture was stirred, initially at ice-bath temperature and them at room temperature overnight and then refluxed for 3 hours to complete the reaction. The DMF was evaporated off, water was added, the product extracted with chloroform, which was dried (Na2SO4), filtered and evaporated to give the N-p-chlorobenzyl-benzamide (2.07 g.) as a viscous oil, b.p. 240°-245° C./0.35 mm.Hg.
Name
amide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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